N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a chromene core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core, the introduction of the sulfonyl group, and the attachment of the morpholine ring. One common synthetic route involves the following steps:
Formation of the Chromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene ring.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using reagents such as sulfonyl chlorides.
Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, often using morpholine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Similar in structure but with different functional groups.
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide: Contains a quinoline core instead of a chromene core.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Features a piperidine ring instead of a morpholine ring.
Properties
Molecular Formula |
C24H26N2O6S |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H26N2O6S/c1-14-9-20-21(27)11-23(32-22(20)10-15(14)2)24(28)25-18-5-7-19(8-6-18)33(29,30)26-12-16(3)31-17(4)13-26/h5-11,16-17H,12-13H2,1-4H3,(H,25,28) |
InChI Key |
WABDKJASWQVJRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)C)C |
Origin of Product |
United States |
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